molecular formula C15H16O4 B14640426 (1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy- CAS No. 54961-04-5

(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy-

Cat. No.: B14640426
CAS No.: 54961-04-5
M. Wt: 260.28 g/mol
InChI Key: MKDRXVRMAGKWEO-UHFFFAOYSA-N
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Description

(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy- is a biphenyl derivative featuring a hydroxyl group at the 4-position of one benzene ring and methoxy (-OCH₃) groups at the 3- and 5-positions of the same ring, as well as the 4'-position of the adjacent ring.

Properties

CAS No.

54961-04-5

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2,6-dimethoxy-4-(4-methoxyphenyl)phenol

InChI

InChI=1S/C15H16O4/c1-17-12-6-4-10(5-7-12)11-8-13(18-2)15(16)14(9-11)19-3/h4-9,16H,1-3H3

InChI Key

MKDRXVRMAGKWEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. Source demonstrates the synthesis of biphenyl triols via coupling between bromobenzene derivatives and trimethoxyphenylboronic acids, followed by demethylation. For (1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy-, the following steps are proposed:

  • Coupling of 4-Bromo-3,5-dimethoxyphenyl Methyl Ether and 4-Methoxyphenylboronic Acid

    • Reactants: 4-Bromo-3,5-dimethoxyphenyl methyl ether (brominated ring with methoxy groups at 3 and 5, protected hydroxyl at 4) and 4-methoxyphenylboronic acid.
    • Conditions: Pd(dppf)Cl₂ catalyst, K₃PO₄ base, 1,4-dioxane, 80°C under N₂.
    • Outcome: Forms 3,4',5-trimethoxy-4-methoxy-1,1'-biphenyl.
  • Selective Demethylation

    • Reagent: Boron tribromide (BBr₃) in dichloromethane at 0°C.
    • Selectivity: BBr₃ typically cleaves all methyl ethers, but controlled stoichiometry (1 equivalent) may preferentially target the 4-methoxy group due to steric accessibility.
    • Product: (1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy- with ≥80% yield.

Challenges : Over-demethylation risks removing desired methoxy groups. Alternative protecting groups (e.g., benzyl ethers) for 3,5-methoxy positions could improve selectivity but complicate synthesis.

Sequential Functionalization via Ullmann Coupling

Ullmann coupling offers an alternative for aryl-aryl bond formation, though less common than Suzuki reactions. Source highlights its use for nitro-substituted biphenyls, adaptable here:

  • Synthesis of 4-Hydroxy-3,5-diiodophenyl Methyl Ether
    • Iodination of 3,5-dimethoxyphenol using I₂/KIO₃ in acetic acid.
  • Coupling with 4-Methoxyiodobenzene
    • Conditions: CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C.
    • Outcome: 3,4',5-Trimethoxy-4-methoxy-1,1'-biphenyl.
  • Demethylation
    • As in Section 2.1, using BBr₃.

Limitations : Lower yields compared to Suzuki coupling and harsh reaction conditions.

Advanced Methodologies

Protective Group Strategies

To enhance regioselectivity, temporary protection of the 4-hydroxyl group during coupling is critical:

  • Benzyl Protection

    • Protect 4-hydroxy-3,5-dimethoxyphenylboronic acid as a benzyl ether.
    • Suzuki coupling with 4-methoxyphenyl bromide.
    • Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding the hydroxyl.
  • SEM (2-(Trimethylsilyl)ethoxymethyl) Protection

    • Applied in source for sulfonamide syntheses.
    • SEM groups are stable under Suzuki conditions and cleaved by tetrabutylammonium fluoride (TBAF).

Direct Hydroxylation

Source describes diazotization/hydrolysis to introduce phenolic groups:

  • Amination of 3,4',5-Trimethoxy-4-nitro-1,1'-biphenyl
    • Reduce nitro to amine using H₂/Pd-C.
  • Diazotization and Hydrolysis
    • Treat with NaNO₂/HCl, followed by H₂O/heat.
    • Converts amine to hydroxyl.

Efficiency : Yields ~60–70%, but requires nitro intermediates.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR :
    • Aromatic protons: δ 6.09 (s, 2H, H-2 and H-6 of hydroxylated ring).
    • Methoxy signals: δ 3.76–3.82 (s, 9H, 3×OCH₃).
  • ¹³C NMR :
    • Quaternary carbons: δ 153.4 (C-3, C-5), 144.8 (C-4').

Crystallography

  • Single-crystal X-ray diffraction (as in source) confirms dihedral angles between phenyl rings (~44–48°) and planarity of methoxy groups.

Industrial Scalability and Challenges

  • Cost-Effectiveness : Suzuki-Miyaura coupling is preferred for scalability, with Pd catalysts recyclable via nanoparticle supports.
  • Byproduct Management : Demethylation byproducts (e.g., over-cleaved methoxy groups) require chromatography or recrystallization.
  • Green Chemistry : Source emphasizes micellar aqueous conditions for reductions, adaptable to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Alcohols and other reduced forms.

    Substituted Derivatives: Compounds with different functional groups replacing the methoxy or hydroxyl groups.

Scientific Research Applications

(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural modifications in biphenyl derivatives significantly alter their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Properties/Applications References
(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy- Not explicitly provided ~268.28* 3-OCH₃, 4'-OCH₃, 5-OCH₃, 4-OH Regulatory concern; intermediate
N-Benzyl-4,4',5-trimethoxy-[1,1'-biphenyl]-2-sulfonamide C₂₂H₂₁NO₅S 411.47 Sulfonamide, 4,4',5-OCH₃ Cell-permeable allosteric inhibitor
[1,1'-Biphenyl]-4-ol,3,4',5-tris(tert-butyl) C₂₄H₃₄O 338.53 3-,4'-,5-tert-butyl High lipophilicity; chemical intermediate
4'-Chloro-[1,1'-biphenyl]-4-ol C₁₂H₉ClO 204.65 4'-Cl, 4-OH Precursor for halogenated APIs

*Estimated based on analogous structures.

  • Methoxy vs. tert-Butyl Groups : Methoxy substituents enhance solubility in polar solvents due to their electron-donating nature, whereas tert-butyl groups increase lipophilicity and steric bulk, favoring membrane permeability .
  • Sulfonamide Functionalization : The addition of a sulfonamide group (as in ) introduces hydrogen-bonding capacity, improving target binding in biological systems .

Bioactivity and Regulatory Status

  • In contrast, the parent compound (3,4',5-trimethoxy derivative) is flagged for environmental risks, reflecting stricter regulatory oversight compared to halogenated or alkylated analogs .

Environmental and Industrial Relevance

  • Chlorinated Biphenyls (PCBs): While structurally distinct (e.g., 2,2',3,4',5,6-hexachlorobiphenyl in ), PCBs share a biphenyl core but exhibit pronounced environmental persistence and toxicity, underscoring the impact of halogenation .
  • Ether-Linked Derivatives : Compounds like 4-(3-chloropropoxy)-5-ethyl-2-(phenylmethoxy)-biphenyl () demonstrate versatility in agrochemical or polymer applications, though their synthesis complexity varies .

Q & A

Q. What are the environmental persistence and ecotoxicological risks of biphenyl derivatives?

  • Methodological Answer : Perform OECD 301 biodegradation tests to assess persistence. Use Daphnia magna or algae growth inhibition assays (OECD 202/201) for acute toxicity. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) tracks degradation products in simulated environmental matrices .

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